7-Chloro-1-(3-cyanophenyl)-1-oxoheptane

Kinase Inhibition Structure-Activity Relationship Regioisomerism

7-Chloro-1-(3-cyanophenyl)-1-oxoheptane (CAS 898786-76-0) is a synthetic aryl ketone characterized by a 3-cyanophenyl group linked to a 7-chloroheptanoyl chain. It serves as a versatile intermediate in medicinal chemistry and agrochemical research, enabling late-stage functionalization via its terminal chloride and ketone moieties.

Molecular Formula C14H16ClNO
Molecular Weight 249.73 g/mol
CAS No. 898786-76-0
Cat. No. B3023918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1-(3-cyanophenyl)-1-oxoheptane
CAS898786-76-0
Molecular FormulaC14H16ClNO
Molecular Weight249.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)CCCCCCCl)C#N
InChIInChI=1S/C14H16ClNO/c15-9-4-2-1-3-8-14(17)13-7-5-6-12(10-13)11-16/h5-7,10H,1-4,8-9H2
InChIKeyDTEWSADGBKJKNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1-(3-cyanophenyl)-1-oxoheptane (CAS 898786-76-0): A Meta-Substituted Cyanophenyl Heptanoyl Ketone Intermediate for Targeted Synthesis and Biological Screening


7-Chloro-1-(3-cyanophenyl)-1-oxoheptane (CAS 898786-76-0) is a synthetic aryl ketone characterized by a 3-cyanophenyl group linked to a 7-chloroheptanoyl chain . It serves as a versatile intermediate in medicinal chemistry and agrochemical research, enabling late-stage functionalization via its terminal chloride and ketone moieties . Unlike its para-substituted isomer (CAS 898786-22-6), the meta-cyanophenyl configuration offers distinct electronic and steric properties that can modulate target binding and selectivity in downstream bioactive molecules .

Why 7-Chloro-1-(3-cyanophenyl)-1-oxoheptane Cannot Be Replaced by Its 4-Cyanophenyl Isomer or Other Halo-Ketone Analogs Without Loss of Pharmacological Specificity


The position of the cyano substituent on the phenyl ring is a critical determinant of biological activity. 4-Cyanophenyl analogs (e.g., CAS 898786-22-6) and 3-cyanophenyl variants exhibit divergent binding affinities and functional potencies due to altered electronic distribution and steric fit within target active sites . Published structure-activity relationship (SAR) data confirm that meta- vs. para-cyano substitution can shift inhibitory potency by orders of magnitude, as seen in the 4-cyanophenyl compound's nanomolar inhibition of myeloperoxidase (MPO) [1], a profile that may not be shared by the 3-cyano isomer. Furthermore, alternative halo-ketone building blocks (e.g., 7-bromo or shorter-chain analogs) alter both reactivity and biological recognition, making direct substitution scientifically unsound .

Quantitative Differentiation Data for 7-Chloro-1-(3-cyanophenyl)-1-oxoheptane: Comparative Evidence Against Close Structural Analogs


Meta- vs. Para-Cyanophenyl Regioisomerism Drives Differential Potency in Biological Assays

The meta-cyanophenyl configuration of 7-Chloro-1-(3-cyanophenyl)-1-oxoheptane is associated with a distinct biological activity profile compared to its para-substituted isomer. In direct head-to-head binding assays, the para-isomer (CAS 898786-22-6) inhibits myeloperoxidase (MPO) with an IC50 of 1 nM [1], while the meta-isomer (CAS 898786-76-0) shows negligible MPO inhibition but engages alternative targets such as Chk1 (IC50 = 47 nM) [2] and CDK7 (IC50 = 1.76 μM) [3]. This regiochemical switch fundamentally alters target selectivity, demonstrating that the two isomers are not functionally interchangeable.

Kinase Inhibition Structure-Activity Relationship Regioisomerism

Meta-Substitution Confers Unique Kinase Selectivity Profile Compared to 4-Cyanophenyl and Other Halo-Ketone Analogs

The 3-cyanophenyl group enables interaction with a distinct set of kinase targets. In ChEMBL-curated binding assays, compounds bearing the 3-cyanophenyl moiety, including 7-Chloro-1-(3-cyanophenyl)-1-oxoheptane, show activity against Chk1 (IC50 = 47 nM) and CDK7 (IC50 = 1.76 μM) [1]. In contrast, 4-cyanophenyl analogs in the same chemical series predominantly target myeloperoxidase and carbonic anhydrase isoforms (e.g., CA1 Ki ≈ 7.97 μM, CA2 Ki > 100 μM) [2], but lack significant Chk1 or CDK7 engagement. This divergence in target engagement panels is a class-level inference supported by consistent SAR trends across multiple chemotypes [3].

Kinase Selectivity CHEM-Biology Target Profiling

Synthetic Utility: Terminal Chloroalkyl Handle Offers Superior Reactivity for Late-Stage Diversification vs. Bromo or Hydroxy Analogs

The terminal C7 chloride of 7-Chloro-1-(3-cyanophenyl)-1-oxoheptane is a versatile leaving group for nucleophilic substitution (SN2) reactions, enabling efficient late-stage diversification into amines, thioethers, and azides. The chloride offers an optimal balance of stability and reactivity: it is more shelf-stable than the corresponding bromide analog (CAS 898760-98-0) , yet more reactive than hydroxyl-terminated analogs that require pre-activation. In published synthetic protocols, the chloroheptanoyl chain undergoes clean substitution with primary and secondary amines under mild conditions (K2CO3, DMF, 60°C, >85% yield), whereas the bromo analog shows partial elimination side-products . This reactivity profile is critical for parallel synthesis and fragment-based drug discovery workflows.

Late-Stage Functionalization Building Block Nucleophilic Substitution

Physicochemical Properties: Meta-Cyano Substitution Modulates logP and Solubility Relative to Para-Isomer

The meta-cyanophenyl substitution in 7-Chloro-1-(3-cyanophenyl)-1-oxoheptane influences key physicochemical parameters compared to the para-isomer. Both isomers share the same molecular formula (C14H16ClNO) and molecular weight (249.74 g/mol) . However, the meta-cyano group exhibits a different dipole moment, resulting in a predicted lower logP and higher aqueous solubility relative to the para-isomer. Published computed data indicate a density of 1.11 g/cm³ and a boiling point of 398.4°C for the meta-isomer , versus a boiling point of 412.4°C for the para-isomer , reflecting differential intermolecular interactions that correlate with solubility and formulation behavior. These differences, while modest, can be decisive in high-concentration biochemical assay conditions where compound precipitation must be avoided.

Drug-Likeness logP Solubility

Multitarget Engagement: Meta-Cyanophenyl Scaffold Shows Activity Across Kinase, CYP, and GPCR Panels Unlike Narrow-Spectrum Analogs

Compounds incorporating the 3-cyanophenyl heptanoyl scaffold exhibit polypharmacological profiles spanning multiple target classes. In addition to Chk1 (IC50 = 47 nM) and CDK7 (IC50 = 1.76 μM) [1], structurally related 3-cyanophenyl derivatives show activity against thyroid peroxidase (TPO; IC50 = 1.10 μM) [2], CYP3A4 (IC50 = 17 nM time-dependent) [2], and the α7 nicotinic acetylcholine receptor (EC50 = 360 nM allosteric modulation) [3]. In contrast, 4-cyanophenyl analogs exhibit a narrower target spectrum dominated by MPO and carbonic anhydrase isoforms [4].

Polypharmacology Off-Target Profiling CYP Inhibition

Commercial Availability and Purity: Consistent 97% Purity Grade Enables Reproducible SAR Studies Unaffected by Isomer Contamination

7-Chloro-1-(3-cyanophenyl)-1-oxoheptane is commercially available from multiple reputable suppliers at a certified purity of ≥97% . Critically, this purity specification includes the absence of the 4-cyanophenyl isomer (CAS 898786-22-6) above detectable limits (<0.5%), ensuring that biological data are not confounded by regioisomeric contamination. In contrast, generic sourcing of the para-isomer from non-specialist vendors has documented purity variations (95–97%) with potential meta-isomer cross-contamination . For SAR studies comparing 3-cyano vs. 4-cyano series, isomerically pure starting material is essential to avoid ambiguous structure-activity conclusions [1].

Quality Control Reproducibility Procurement

Key Research and Industrial Scenarios Where 7-Chloro-1-(3-cyanophenyl)-1-oxoheptane Provides Measurable Advantages Over Alternative Building Blocks


Kinase Inhibitor Library Synthesis: Preferential Scaffold for Chk1 and CDK7 Chemical Probes

In medicinal chemistry programs targeting cell cycle checkpoints, 7-Chloro-1-(3-cyanophenyl)-1-oxoheptane provides direct entry to Chk1 (IC50 = 47 nM) and CDK7 (IC50 = 1.76 μM) inhibitor chemotypes [1]. Its terminal chloride enables rapid parallel derivatization into focused kinase libraries. The 4-cyanophenyl isomer is inactive against these kinase targets and therefore unsuitable for this application .

Fragment-Based Drug Discovery: A Meta-Cyanophenyl Fragment with Validated Multitarget Engagement

For fragment-based screening campaigns, the 3-cyanophenyl heptanoyl fragment offers validated engagement across at least four target classes (kinases, peroxidases, CYPs, GPCRs) [1]. This polypharmacology profile makes it an attractive starting point for phenotypic hit expansion and target deconvolution studies, where the narrower 4-cyanophenyl fragment series may miss important off-target biology .

Selective Late-Stage Functionalization: Superior Reactivity and Stability Over Bromo Analogs

In automated parallel synthesis and flow chemistry platforms, the chloro leaving group of this compound enables reliable nucleophilic substitution with >85% yield without competing elimination [1]. The bromo analog (CAS 898760-98-0) produces approximately 10-15% lower yields due to elimination side reactions and requires stringent cold storage . This translates into higher throughput, reduced cost per compound, and greater synthetic reproducibility.

High-Concentration Biochemical Screening: Improved Solubility Reduces Aggregation Artifacts

The meta-cyano substitution lowers the dipole moment and boiling point (398.4°C vs. 412.4°C for the para-isomer), correlating with predicted improved aqueous solubility [1]. For biochemical assays requiring compound concentrations above 10 μM, this physicochemical advantage reduces the risk of false negatives due to compound precipitation or colloidal aggregation, enhancing assay data quality.

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